3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid
Overview
Description
3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid is an active pharmaceutical intermediate . It is a derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions. For instance, the condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yields a potentially tridentate Schiff base (HSAT), which forms a series of copper (II) complexes . Other significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of this compound is a derivative of this basic structure .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, a [3+2] cycloaddition reaction of a thiophene derivative with an alkyne moiety and regioselective cycloisomerization can lead to new thiophenes .Scientific Research Applications
Synthesis and Chemical Properties
- A novel synthesis method for 3-hetaryl-4,5,6,7-tetrahydrobenzo[b]thiophenes has been developed, achieved through cyclocondensation involving ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, showcasing the versatility of such compounds in creating heterocyclic structures (Sabnis & Rangnekar, 1992).
- Research on bromination and formylation of related thiophene derivatives indicates the potential for generating diverse bromo-compounds and exploring their chemical properties, which could be relevant for compounds like 3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid (Drewry & Scrowston, 1969).
Applications in Heterocyclic Chemistry and Organic Synthesis
- The synthesis of (Z)-4-Aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids demonstrates the role of similar thiophene derivatives in forming complex organic structures, which may be extrapolated to the applications of this compound (Shipilovskikh et al., 2009).
Potential in Luminescent Materials and Supramolecular Chemistry
- Studies on luminescent supramolecular assemblies involving dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids highlight the potential of thiophene derivatives in the development of materials with unique optical properties, which might extend to this compound (Osterod et al., 2001).
Biomedical Applications and Drug Synthesis
- The synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituent for anticancer activity demonstrates the potential biomedical applications of thiophene derivatives, which may include compounds like this compound (Abdel-Motaal et al., 2020).
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which this compound is a part of, show high antimicrobial activity against various microbial infections . They have been found to be potent antibacterial agents against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi .
Mode of Action
It is known that thiophene derivatives interact with their targets to exert their antimicrobial effects
Biochemical Pathways
It is known that thiophene derivatives can affect various biochemical pathways to exert their antimicrobial effects
Result of Action
It is known that thiophene derivatives can have potent antimicrobial effects
Future Directions
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thus, the future directions in the research of 3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid and its derivatives could involve further exploration of their biological activities and potential applications in medicine and industry.
Properties
IUPAC Name |
3-bromo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c10-8-6-4-2-1-3-5(6)7(13-8)9(11)12/h1-4H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEYDYFYADFBHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(SC(=C2C1)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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